N-(3,4-dichlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
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Description
N-(3,4-dichlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide is a useful research compound. Its molecular formula is C18H18Cl2FN3O and its molecular weight is 382.26. The purity is usually 95%.
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Scientific Research Applications
Piperazine Derivatives for Therapeutic Use
Piperazine derivatives have been extensively explored for their therapeutic potential across various domains, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. The structural modification of piperazine nucleus significantly influences the medicinal capabilities of these molecules, suggesting their broad utility in drug discovery and development. The flexibility of piperazine as a core structure has facilitated the design of molecules with diverse pharmacological profiles, underscoring its importance in medicinal chemistry (Rathi, Syed, Shin, & Patel, 2016).
Contributions to D2-like Receptors
The arylalkyl substituents in arylcycloalkylamines, including phenyl piperidines and piperazines, have shown to enhance the potency and selectivity of binding affinity at D2-like receptors. This improvement is crucial for developing antipsychotic agents, illustrating the role of piperazine derivatives in addressing psychiatric disorders (Sikazwe et al., 2009).
Anti-mycobacterial Activity
Piperazine and its analogues have demonstrated significant anti-mycobacterial activity, particularly against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The review of piperazine-based anti-TB molecules highlights the potential of these compounds in developing new anti-mycobacterial agents, emphasizing the critical role of structural modification in enhancing therapeutic efficacy (Girase et al., 2020).
Environmental Protection and Water Treatment
Piperazine derivatives have also found applications in environmental protection and water treatment. For instance, the adsorptive removal of acetaminophen from water showcases the potential of using piperazine-based compounds for addressing pollution and ensuring the safety of water resources (Igwegbe et al., 2021).
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2FN3O/c19-16-6-3-14(11-17(16)20)22-18(25)12-23-7-9-24(10-8-23)15-4-1-13(21)2-5-15/h1-6,11H,7-10,12H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUOIEZXFHUMIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.